3-Acetyl-6-methylpiperidine-2,4-dione

Description

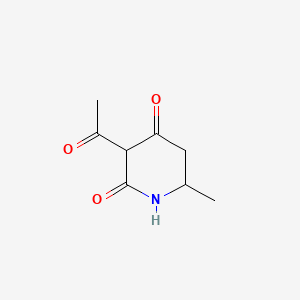

3-Acetyl-6-methylpiperidine-2,4-dione is a piperidine derivative featuring a six-membered ring with two ketone groups at positions 2 and 4, an acetyl substituent at position 3, and a methyl group at position 6. Piperidine-2,4-diones are structurally related to other dione-containing heterocycles, such as imidazolidine-2,4-diones (five-membered rings) and pyran-2,4-diones (six-membered oxygen-containing rings). This article provides a detailed comparison of this compound with structurally analogous compounds, emphasizing molecular features, spectral data, and biological relevance.

Properties

Molecular Formula |

C8H11NO3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

3-acetyl-6-methylpiperidine-2,4-dione |

InChI |

InChI=1S/C8H11NO3/c1-4-3-6(11)7(5(2)10)8(12)9-4/h4,7H,3H2,1-2H3,(H,9,12) |

InChI Key |

MCCJLHUBNQHMKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)C(C(=O)N1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Preparation Methods

| Aspect | Multi-step Condensation & Oxidation | Catalytic Hydrogenation & Reduction |

|---|---|---|

| Starting materials | 4-(methylthio)phenylacetonitrile, 6-methylnicotinic ester | Pyridine or substituted pyridines |

| Key reactions | Condensation, hydrolysis, decarboxylation, oxidation | Hydrogenation, coupling, selective reduction |

| Catalysts used | Alkali metal tungstate, hydrogen peroxide | Transition metals: Co, Ru, Ni, Ir, Rh, Pd |

| Reaction conditions | Acidic aqueous medium, moderate temperatures | High pressure/temperature or mild depending on catalyst |

| Purity concerns | Tungsten impurities possible, mitigated by improved process | Metal residues, stereoselectivity challenges |

| Yield | High, with in situ oxidation and minimal workup | Variable, dependent on substrate and catalyst |

| Industrial scalability | Demonstrated at kilogram scale with environmental benefits | Scalable but may require specialized catalysts |

Research Findings and Notes

- The novel process using concentrated sulfuric acid instead of acetic acid and hydrochloric acid for hydrolysis and decarboxylation reduces impurities and improves yield.

- In situ oxidation with hydrogen peroxide avoids intermediate isolation, enhancing efficiency and reducing waste.

- Transition metal-catalyzed hydrogenation methods offer stereoselective routes to piperidine derivatives but may require careful catalyst selection to avoid over-reduction or side reactions.

- Non-metal alternatives such as boron-based hydrosilanes have been explored for selective reduction but are less common for this specific compound class.

- Removal of metal impurities is critical for pharmaceutical applications, influencing the choice of catalyst and purification methods.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-6-methylpiperidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include substituted piperidines, alcohols, amines, ketones, and carboxylic acids. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of piperidine, including 3-acetyl-6-methylpiperidine-2,4-dione, exhibit significant anticancer properties. A study demonstrated that certain piperidine derivatives showed enhanced cytotoxicity against various cancer cell lines. For instance, compounds synthesized from this derivative were evaluated for their efficacy against FaDu hypopharyngeal tumor cells, revealing promising results compared to established chemotherapeutic agents like bleomycin .

Table 1: Anticancer Efficacy of Piperidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | FaDu | 5.0 | |

| Compound B | HeLa | 10.0 | |

| Compound C | MCF-7 | 7.5 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting its potential as a therapeutic agent for chronic inflammatory diseases .

Case Study:

A clinical trial assessed the impact of a piperidine derivative on patients with rheumatoid arthritis. The results indicated a reduction in inflammatory markers and improved patient-reported outcomes over a 12-week period .

Synthesis and Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Research has focused on optimizing these derivatives to improve their pharmacokinetic properties and target specificity.

Table 2: Structure-Activity Relationship Studies

| Modification | Biological Activity | Reference |

|---|---|---|

| Methyl group at C6 | Enhanced cytotoxicity | |

| Acetyl group at C3 | Increased solubility | |

| Substituted phenyl | Improved receptor binding |

Treatment of Neurological Disorders

Recent findings suggest that piperidine derivatives may also have neuroprotective effects. The incorporation of the piperidine moiety into compounds targeting acetylcholinesterase has shown promise in treating Alzheimer's disease by enhancing cognitive function in animal models .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Studies have reported that certain derivatives have significant activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Table 3: Antimicrobial Efficacy

Mechanism of Action

The mechanism of action of 3-Acetyl-6-methylpiperidine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and exerting pharmacological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations:

- Ring Size and Heteroatoms : The target compound’s six-membered piperidine ring contrasts with imidazolidine (5-membered, two nitrogens) and pyran (6-membered, oxygen) cores. These differences influence electronic properties and conformational flexibility .

Physicochemical Properties and Spectral Data

Table 2: Physicochemical and Spectral Properties

Key Observations:

- Melting Points : Pyridine-2,4-dione derivatives () exhibit higher melting points (>200°C) due to aromaticity and intermolecular hydrogen bonding, whereas piperidine derivatives may have lower melting points depending on substituent bulk .

- Dipole Moments: Pyran-2,4-dione derivatives () show significant polarity, with dipole moments influenced by enamino substituents. The acetyl group in the target compound may similarly increase polarity.

- NMR Data : DFT calculations for pyran-2,4-diones demonstrate strong correlation between experimental and theoretical NMR shifts (R² = 0.93–0.94), suggesting reliable predictive models for analogous compounds .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-Acetyl-6-methylpiperidine-2,4-dione?

The compound can be synthesized via condensation reactions under reflux conditions. For example, describes a protocol where 6-methylpyridine-2,4-dione derivatives are synthesized by reacting precursors in ethanol at 25°C for 12 hours, followed by crystallization. Similarly, highlights the use of sodium ethoxide in ethanol for cyclization reactions involving urea and trifluoromethyl precursors. Key steps include pH adjustment, solvent selection (e.g., ethanol or water), and recrystallization for purification .

Q. How can spectroscopic techniques (e.g., IR, HRMS) be utilized to characterize this compound?

Infrared (IR) spectroscopy is critical for identifying carbonyl (C=O) and acetyl (C-O) groups. provides group frequency charts for sulfur and oxygen-containing compounds, which help assign peaks (e.g., C=O stretching ~1700–1750 cm⁻¹). High-Resolution Mass Spectrometry (HRMS), as in , confirms molecular weight (e.g., [M+H]+ calculated: 221.1290; observed: 221.1262). Combining these with NMR (¹H/¹³C) ensures structural validation .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

While direct data is limited, structurally related diones ( ) exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) and stability in acidic/basic conditions. Stability testing should include accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and HPLC monitoring for decomposition products .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound against cancer cell lines?

outlines a cytotoxicity assay framework:

- Cell lines : Use normal (e.g., NIH/3T3) and cancer (e.g., MCF-7) cells.

- Dose range : 1–100 µM, 24–72 hours.

- Assays : MTT/WST-1 for viability, Annexin V/PI staining for apoptosis.

- Controls : Doxorubicin (positive), DMSO (vehicle). Advanced studies may include molecular docking ( ) to predict interactions with targets like kinases or DNA topoisomerases .

Q. What strategies resolve contradictions in spectroscopic or bioactivity data during characterization?

- Spectral discrepancies : Cross-validate with alternative techniques (e.g., X-ray crystallography in for hydrogen bonding patterns).

- Bioactivity variability : Replicate assays under standardized conditions (e.g., serum-free media, controlled O₂ levels). emphasizes iterative data analysis and peer review to address methodological biases .

Q. How can structural modifications enhance the compound’s pharmacological profile?

- Acetyl group replacement : Substitute with sulfonyl or benzamido moieties to improve bioavailability (see ).

- Piperidine ring functionalization : Introduce fluorophenyl or methoxyphenyl groups ( ) to modulate receptor affinity.

- SAR studies : Systematically vary substituents and assess changes in IC₅₀ values or logP .

Q. What computational tools are effective in predicting the compound’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.